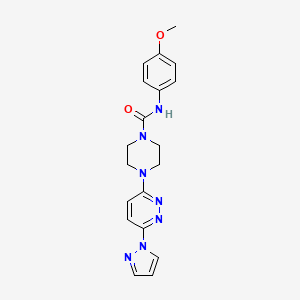

![molecular formula C19H16Cl2N2O3 B2936501 1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione CAS No. 314052-84-1](/img/structure/B2936501.png)

1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione is a chemical compound that has been widely studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Novel azaimidoxy compounds, including derivatives of pyrrolidine-2,5-dione, have been synthesized and screened for antimicrobial activities, suggesting potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Photoluminescent Polymers

- Conjugated polymers incorporating pyrrolidine dione units have been developed, showing strong photoluminescence and potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Organic Electronics and Photovoltaics

- A novel electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities has been synthesized, displaying excellent solubility, thermal stability, and high power conversion efficiency in bulk-heterojunction devices, indicating its utility in organic photovoltaic applications (Raynor et al., 2016).

Chemical Transformations and Organic Synthesis

- Research into the transformation of pyrrolidine-2,5-dione to maleimide through tosylation provides insights into the properties of these compounds and their application in organic synthesis (Yan et al., 2018).

Novel Derivatives and Biological Activities

- A new pyrrolidine derivative isolated from Coptis chinensis has been characterized, demonstrating the ongoing discovery of novel compounds with potential biological activities (Li et al., 2013).

Mécanisme D'action

Target of Action

The primary target of this compound is the c-Myc protein . c-Myc is a transcription factor that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .

Mode of Action

The compound binds to c-Myc370-409 at different sites along the peptide chain . This binding behavior can be described as a ‘ligand cloud’, where the ligand binds at different sites throughout the c-Myc370-409 chain with varying strength .

Biochemical Pathways

The compound’s interaction with c-Myc affects the expression of c-Myc target genes, such as CCND2 and CDK4 . These genes are involved in cell cycle regulation, and their altered expression can lead to changes in cell proliferation and survival .

Result of Action

The compound shows inhibitory activity on HL-60 cells, a human leukemia cell line . It can arrest the cell cycle at the S-phase in a dose-dependent manner . This suggests that the compound may have potential anticancer effects.

Propriétés

IUPAC Name |

1-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3/c20-11-1-3-16-14(7-11)15-8-12(21)2-4-17(15)22(16)9-13(24)10-23-18(25)5-6-19(23)26/h1-4,7-8,13,24H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKLZWOYUGPGAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)

![2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2936420.png)

![Spiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2936421.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-(4-fluorophenyl)propanoic acid](/img/structure/B2936424.png)

![Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2936436.png)

![2,2-Difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)

![(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2936440.png)